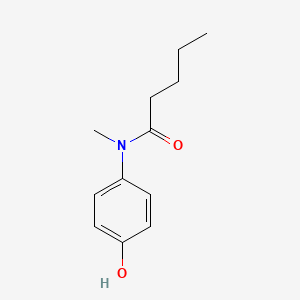

N-(4-hydroxyphenyl)-N-methylpentanamide

Description

N-(4-Hydroxyphenyl)-N-methylpentanamide is an amide derivative characterized by a pentanamide backbone (5-carbon chain) substituted with a methyl group and a 4-hydroxyphenyl moiety at the nitrogen atom.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-5-12(15)13(2)10-6-8-11(14)9-7-10/h6-9,14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBIEYGDUUBWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoyl chloride with N-methylpentanamide in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the amide bond.

Another approach involves the reductive amination of 4-hydroxybenzaldehyde with N-methylpentanamide using a reducing agent like sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance efficiency and yield. One such method involves the use of palladium-catalyzed carbonylation reactions, where nitrobenzene is converted to the desired amide in the presence of a palladium catalyst and carbon monoxide. This method is favored for its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methylpentanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Ether or ester derivatives, depending on the substituent introduced.

Scientific Research Applications

N-(4-hydroxyphenyl)-N-methylpentanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-methylpentanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

N-(4-Methoxyphenyl)pentanamide ()

- Structural Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.

- Impact: Pharmacokinetics: The methoxy group enhances lipophilicity, improving membrane permeability. Activity: Exhibited anthelmintic properties via molecular simplification of albendazole, a known antiparasitic agent. The hydroxyl analog may show altered potency due to hydrogen-bonding differences.

N-[4-(4-Nitrophenoxy)phenyl]pentanamide ()

- Structural Difference: Nitrophenoxy group introduces electron-withdrawing effects.

- Impact: Crystallography: The nitro group alters intermolecular hydrogen bonding, forming parallel chains via amide linkages. This contrasts with the hydroxyl analog, which may form stronger hydrogen bonds . Synthesis: Requires nitrophenoxy substitution steps (e.g., using 4-nitrophenylfluoride), complicating synthesis compared to the hydroxyl derivative.

Alkyl Chain Length Variations

N-(4-Hydroxyphenyl)nonanamide ()

- Structural Difference: Nonanamide (9-carbon chain) vs. pentanamide (5-carbon chain).

- This affects metabolic stability and tissue distribution .

- Safety: Nonanamide derivatives carry safety warnings (e.g., P273: avoid release to the environment), suggesting chain length influences ecotoxicity.

N-(4-Hydroxyphenyl)ethanamide (HPE) ()

- Structural Difference : Ethanamide (2-carbon chain).

- Impact :

Amide Backbone Modifications

N-(4-Hydroxyphenyl)-N-phenyl-benzamide ()

- Structural Difference : Benzamide (aromatic backbone) replaces pentanamide (aliphatic chain).

- Synthesis: Requires benzoyl chloride intermediates, differing from aliphatic amide synthesis (e.g., using pentanoyl chloride).

N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-3-phenylpropanamide ()

- Structural Difference : Propanamide backbone with additional hydroxyl and aromatic groups.

- Impact :

Functional Group Additions

2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide ()

- Structural Difference : Fluoroindole moiety introduces heterocyclic complexity.

- Impact :

- Bioactivity : Fluorine atoms often enhance binding affinity and metabolic stability. The indole group may enable interactions with serotonin receptors, a feature absent in pentanamide analogs .

Biological Activity

N-(4-hydroxyphenyl)-N-methylpentanamide, also known as 4-HPR, is a synthetic derivative of retinoic acid that has garnered attention for its biological activities, particularly in cancer research. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

- IUPAC Name : this compound

4-HPR exhibits its biological effects through various mechanisms:

- Induction of Apoptosis : 4-HPR has been shown to induce apoptosis in several cancer cell lines, including prostate carcinoma (LNCaP, DU145, and PC-3). The compound leads to a concentration-dependent decrease in cell viability, with LNCaP cells being particularly sensitive .

- Antioxidant Activity : The compound acts as an antioxidant, scavenging free radicals and reducing lipid peroxidation in cellular models. This property contributes to its potential as a chemopreventive agent .

- Inhibition of Cell Growth : In vitro studies have demonstrated that 4-HPR inhibits the growth of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to 4-HPR:

Case Studies and Research Findings

- Prostate Cancer Study : A study investigated the effects of 4-HPR on prostate cancer cells. It was found that treatment with 4-HPR resulted in apoptosis evidenced by DNA fragmentation and increased reactive oxygen species levels . The concentrations causing a 50% decrease in cell number were significantly lower for LNCaP cells compared to DU145 and PC-3 cells.

- Neuroblastoma Research : In a study on neuroblastoma cells (SH-SY5Y), the combination of 4-HPR with genistein led to downregulation of oncogenes such as N-Myc and Notch-1, promoting differentiation into neuronal-like cells . This suggests potential therapeutic applications for treating aggressive tumors.

- Antioxidative Properties : Research indicated that 4-HPR exhibited strong antioxidative properties by effectively scavenging DPPH radicals, thereby protecting cellular structures from oxidative damage . This property is crucial for its role in cancer prevention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.